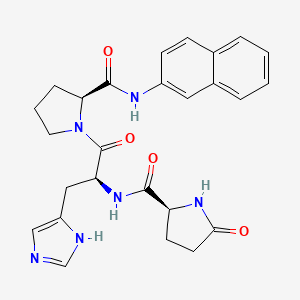

Pyroglutamyl-histidyl-prolyl-2-naphthylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

73644-58-3 |

|---|---|

Molecular Formula |

C26H28N6O4 |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

(2S)-N-[(2S)-3-(4H-imidazol-4-yl)-1-[[(2S)-1-naphthalen-2-ylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H28N6O4/c33-23-10-9-20(29-23)24(34)30-21(13-18-14-27-15-28-18)25(35)31-26(36)22-6-3-11-32(22)19-8-7-16-4-1-2-5-17(16)12-19/h1-2,4-5,7-8,12,14-15,18,20-22H,3,6,9-11,13H2,(H,29,33)(H,30,34)(H,31,35,36)/t18?,20-,21-,22-/m0/s1 |

InChI Key |

VHPCPKIDRHHIHE-WDHNVLQZSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@@H]5CCC(=O)N5 |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4 |

Synonyms |

PGlu-His-Pro-2NA pyroglutamyl-histidyl-prolyl-2-naphthylamide |

Origin of Product |

United States |

Foundational & Exploratory

Pyroglutamyl-histidyl-prolyl-2-naphthylamide: A Technical Guide for Advanced Research

This document serves as an in-depth technical guide on Pyroglutamyl-histidyl-prolyl-2-naphthylamide, intended for researchers, scientists, and professionals in drug development. It covers the compound's core properties, experimental applications, and data interpretation, with a focus on its role as a chromogenic substrate in enzymatic assays.

Core Compound Properties

This compound is a synthetic peptide derivative designed as a substrate for specific peptidases. Its structure mimics the N-terminus of Thyrotropin-Releasing Hormone (TRH), making it a target for enzymes that degrade TRH. The key feature of this compound is the 2-naphthylamide group, which, upon enzymatic cleavage, becomes a fluorescent molecule.

Physicochemical Data

| Property | Value / Description | Notes |

| Molecular Structure | A tripeptide (Pyroglutamyl-histidyl-prolyl) linked to a 2-naphthylamine molecule via an amide bond. | The pGlu-His-Pro sequence is identical to TRH. |

| Enzymatic Target | Pyroglutamyl-Peptidase II (PPII), also known as TRH-degrading ectoenzyme (TRH-DE).[1] | This enzyme specifically cleaves the pyroglutamyl-histidyl bond.[1] |

| Detection Principle | Fluorometric. Cleavage of the prolyl-2-naphthylamide bond releases 2-naphthylamine. | Free 2-naphthylamine is fluorescent, whereas the parent compound is not. |

| Excitation Wavelength | ~335-345 nm (Estimated) | Based on the known spectrum of 2-naphthylamine. |

| Emission Wavelength | ~410-425 nm (Estimated) | Based on the known spectrum of 2-naphthylamine. |

Principle of Application: The TRH-DE Assay

The primary application of this compound is in the continuous fluorometric assay of TRH-degrading ectoenzyme (TRH-DE) activity. TRH-DE is a key enzyme in the regulation of TRH, a neuropeptide with diverse functions in the central nervous system. By measuring the activity of TRH-DE, researchers can investigate TRH metabolism, screen for potential enzyme inhibitors, and study physiological states where TRH regulation is significant.[2]

The assay is based on a simple enzymatic reaction:

This compound + TRH-DE → Pyroglutamyl-histidyl-proline + 2-Naphthylamine (Fluorescent)

The rate of increase in fluorescence is directly proportional to the TRH-DE activity in the sample.

Experimental Protocols

The following is a generalized protocol for measuring TRH-DE activity in biological samples (e.g., serum, brain tissue homogenates) using a fluorometric substrate like this compound.

Materials and Reagents

-

Substrate: this compound

-

Buffer: Tris-HCl or similar physiological buffer (e.g., 50 mM, pH 7.4)

-

Biological Sample: Serum, plasma, or tissue homogenate containing TRH-DE

-

Instrumentation: Fluorometer or microplate reader with fluorescence capabilities

-

Standard: 2-Naphthylamine (for calibration curve)

-

Solvent: DMSO for dissolving the substrate

Assay Procedure

-

Standard Curve Preparation:

-

Prepare a stock solution of 2-naphthylamine in the assay buffer.

-

Create a series of dilutions to generate a standard curve (e.g., 0-100 µM).

-

Measure the fluorescence of each standard at the determined excitation/emission wavelengths.

-

Plot fluorescence intensity versus concentration to create the calibration curve.

-

-

Substrate Preparation:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

Just before use, dilute the stock solution to the desired working concentration in the pre-warmed assay buffer. The optimal concentration should be determined empirically but is often near the enzyme's Km value.

-

-

Enzymatic Reaction:

-

Add a specific volume of the biological sample to a microplate well or cuvette.

-

Equilibrate the sample to the assay temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate working solution.

-

Immediately begin continuous fluorescence measurement.

-

-

Data Acquisition and Analysis:

-

Record fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes).

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the rate of fluorescence increase (in arbitrary units/min) to a molar rate (e.g., pmol/min/mg protein) using the standard curve.

-

Visualized Workflows and Pathways

The following diagrams illustrate the enzymatic reaction pathway and the general experimental workflow.

Caption: Enzymatic cleavage of the substrate by TRH-DE.

Caption: General workflow for the fluorometric TRH-DE assay.

Data Interpretation and Considerations

-

Specificity: While designed for TRH-DE (Pyroglutamyl-Peptidase II), the substrate may be cleaved by other peptidases, such as the broader specificity Pyroglutamyl-Peptidase I. It is crucial to use appropriate controls or purified enzyme preparations for precise characterization.

-

Inhibitor Screening: This assay is highly suitable for high-throughput screening of potential TRH-DE inhibitors. A decrease in the rate of fluorescence generation in the presence of a test compound indicates potential inhibition.

-

Kinetic Parameters: By varying the substrate concentration, key enzyme kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined using Michaelis-Menten plots.

References

Pyroglutamyl-histidyl-prolyl-2-naphthylamide chemical structure and properties

Introduction

Pyroglutamyl-histidyl-prolyl-2-naphthylamide is a synthetic tripeptide amide. Its structure is analogous to the C-terminal amide of Thyrotropin-Releasing Hormone (TRH), which is Pyroglutamyl-histidyl-prolinamide. The replacement of the simple amide in TRH with a bulky, hydrophobic 2-naphthylamide group suggests it may have been designed as a research chemical, potentially as a fluorescent substrate for peptidases or as a modified TRH analog to study receptor interactions. This guide will delineate its inferred chemical structure, physicochemical and biological properties, a plausible synthetic route, and potential biological signaling pathways it might modulate.

Chemical Structure and Nomenclature

This compound is a tripeptide derivative. The structure consists of a pyroglutamyl residue at the N-terminus, followed by histidine and proline. The C-terminus of the proline is linked via an amide bond to a 2-naphthylamine moiety. The pyroglutamyl residue is a cyclic lactam of glutamic acid, which protects the N-terminus from many exopeptidases.

-

IUPAC Name: (S)-N-((S)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidin-2-yl)-1-(1H-imidazol-5-yl)methanecarboxamido)-N-(naphthalen-2-yl)prolinamide (This is a predicted name and may vary based on official nomenclature rules for complex derivatives).

-

Other Names: pGlu-His-Pro-2-naphthylamide

Physicochemical Properties

The physicochemical properties of this compound have been estimated based on the properties of its constituent amino acids and 2-naphthylamine. These are theoretical values and await experimental verification.

| Property | Estimated Value | Source of Constituent Data |

| Molecular Formula | C₂₇H₂₉N₅O₄ | Calculated |

| Molecular Weight | 499.56 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | General peptide properties |

| Melting Point | Expected to be >200 °C (decomposes) | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | [1][2][3] |

| pKa of Imidazole Ring | ~6.0-6.5 | [2][4] |

Synthesis of this compound

A plausible method for the synthesis of this tripeptide amide is through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

-

Resin Selection and Loading: A Rink Amide resin is suitable for the synthesis of C-terminal peptide amides. The first amino acid, Fmoc-Pro-OH, is coupled to the resin.

-

Deprotection: The Fmoc protecting group from the proline on the resin is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Coupling: The next amino acid, Fmoc-His(Trt)-OH (with a trityl protecting group on the imidazole side chain), is activated with a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA and added to the resin to form the dipeptide.

-

Repetitive Cycles: The deprotection and coupling steps are repeated for the final amino acid, pyroglutamic acid (pGlu-OH).

-

Cleavage and Naphthylamide Formation: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). To form the 2-naphthylamide, the cleaved peptide carboxylic acid is then coupled to 2-naphthylamine in solution using standard peptide coupling reagents.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Figure 1: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Given its structural similarity to TRH (pGlu-His-Pro-NH₂), this compound could potentially interact with TRH receptors. TRH is a hypothalamic hormone that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[5] The large 2-naphthylamide group might act as an antagonist by blocking the receptor or as a partial agonist.

Another possibility is its use as a substrate for pyroglutamyl-peptidases, enzymes that cleave the N-terminal pyroglutamyl residue from peptides. The naphthylamine group is fluorescent, which would allow for a convenient fluorometric assay of enzyme activity.

If this compound interacts with the TRH receptor, it would likely modulate the Gq/11 protein-coupled receptor pathway.

References

In-Depth Technical Guide to the Synthesis of Pyroglutamyl-histidyl-prolyl-2-naphthylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Pyroglutamyl-histidyl-prolyl-2-naphthylamide, a key substrate for the enzyme Pyroglutamyl-peptidase II (PPII) and an important tool in the study of the Thyrotropin-Releasing Hormone (TRH) signaling pathway. This document details the synthetic route using solid-phase peptide synthesis (SPPS), including the selection of appropriate resins, protecting groups, and coupling agents. Furthermore, it outlines the cleavage, purification, and characterization of the final product. The biological context of this synthetic peptide is also discussed, with a focus on its role in the enzymatic degradation of TRH.

Introduction

This compound is a synthetic tripeptide amide that serves as a valuable tool in biochemical and pharmacological research. Structurally, it is an analog of Thyrotropin-Releasing Hormone (TRH), where the terminal prolinamide of TRH is replaced by a prolyl-2-naphthylamide moiety. This modification allows for its use as a chromogenic or fluorogenic substrate for the enzyme Pyroglutamyl-peptidase II (PPII), the primary enzyme responsible for the inactivation of TRH in the extracellular space. The study of PPII activity is crucial for understanding the regulation of the TRH signaling pathway, which plays a critical role in the hypothalamic-pituitary-thyroid axis and has broader neuromodulatory functions in the central nervous system.

This guide provides a detailed methodology for the synthesis of this compound, enabling researchers to produce this important research tool in-house.

Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)

The most efficient and widely used method for the synthesis of this compound is the Solid-Phase Peptide Synthesis (SPPS) technique. SPPS allows for the stepwise assembly of the peptide chain on an insoluble polymer support, which simplifies the purification process at each step as excess reagents and by-products are removed by simple filtration. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is well-suited for this synthesis.

Materials and Reagents

The following table outlines the key materials and reagents required for the synthesis.

| Reagent | Purpose | Typical Supplier |

| Rink Amide Resin | Solid support for C-terminal amide synthesis | Major chemical suppliers |

| Fmoc-Pro-OH | Protected Proline | Peptide synthesis suppliers |

| Fmoc-His(Trt)-OH | Protected Histidine (Trityl side-chain protection) | Peptide synthesis suppliers |

| L-Pyroglutamic acid | N-terminal amino acid | Major chemical suppliers |

| 2-Naphthylamine | C-terminal amide moiety | Major chemical suppliers |

| HBTU/HATU | Coupling agent | Peptide synthesis suppliers |

| DIPEA/DIEA | Base for coupling and deprotection | Major chemical suppliers |

| Piperidine | Reagent for Fmoc deprotection | Major chemical suppliers |

| Trifluoroacetic acid (TFA) | Reagent for cleavage from resin | Major chemical suppliers |

| Triisopropylsilane (TIS) | Scavenger for cleavage | Major chemical suppliers |

| Dichloromethane (DCM) | Solvent | Major chemical suppliers |

| Dimethylformamide (DMF) | Solvent | Major chemical suppliers |

| Diethyl ether | For peptide precipitation | Major chemical suppliers |

Experimental Protocols

The synthesis of this compound via SPPS can be broken down into the following key stages:

-

Resin Preparation and First Amino Acid Coupling: Swelling of the Rink Amide resin in a suitable solvent like DMF, followed by the coupling of the first amino acid, Fmoc-Pro-OH.

-

Peptide Chain Elongation: Stepwise addition of Fmoc-His(Trt)-OH and then L-Pyroglutamic acid, with Fmoc deprotection and coupling steps at each cycle.

-

C-terminal Amidation: Coupling of 2-naphthylamine to the C-terminal proline.

-

Cleavage and Deprotection: Release of the fully assembled peptide from the resin and removal of all protecting groups.

-

Purification and Characterization: Purification of the crude peptide by High-Performance Liquid Chromatography (HPLC) and characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Detailed Synthesis Protocol

Step 1: Loading of the First Amino Acid (Fmoc-Pro-OH) onto Rink Amide Resin

-

Swell the Rink Amide resin (1 eq) in DMF for 1 hour in a peptide synthesis vessel.

-

Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes to remove the Fmoc group from the linker.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

In a separate vessel, pre-activate Fmoc-Pro-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

Step 2: Peptide Chain Elongation

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Wash as described in Step 1.3.

-

Coupling of Fmoc-His(Trt)-OH: Pre-activate Fmoc-His(Trt)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF and couple to the resin for 2 hours. Wash as described in Step 1.6.

-

Fmoc Deprotection: Repeat the deprotection step.

-

Coupling of L-Pyroglutamic acid: Pre-activate L-Pyroglutamic acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF and couple to the resin for 2 hours. Wash as described in Step 1.6.

Step 3: C-terminal Amidation with 2-Naphthylamine

-

Swell the pGlu-His-Pro-Resin in a solution of 1:1 DCM/DMF.

-

In a separate flask, dissolve 2-naphthylamine (5 eq) and a coupling agent such as HBTU (4.9 eq) in DMF. Add DIPEA (10 eq) and allow to pre-activate for 5 minutes.

-

Add the activated 2-naphthylamine solution to the resin and agitate overnight.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) and dry under vacuum.

Step 4: Cleavage and Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Step 5: Purification and Characterization

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure product and confirm the identity and purity by analytical HPLC and Mass Spectrometry.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

Expected Characterization Data

The following table summarizes the expected analytical data for the synthesized this compound.

| Analysis | Expected Result |

| Molecular Formula | C₂₇H₂₉N₅O₄ |

| Molecular Weight | 499.56 g/mol |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 500.23 |

| HPLC Purity | >95% |

| Appearance | White to off-white lyophilized powder |

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the solid-phase synthesis workflow for this compound.

Caption: Solid-Phase Synthesis Workflow.

Biological Pathway: TRH Degradation

This compound is a substrate for Pyroglutamyl-peptidase II (PPII), which plays a key role in the inactivation of TRH.

Caption: Enzymatic degradation of TRH by PPII.

Conclusion

The solid-phase synthesis of this compound provides a reliable method for obtaining this crucial research tool. The detailed protocols and workflows presented in this guide are intended to enable researchers to synthesize and purify this peptide for use in studies of the TRH signaling pathway and the characterization of Pyroglutamyl-peptidase II activity. Careful execution of the described steps, coupled with rigorous purification and characterization, will yield a high-purity product suitable for a range of biochemical and pharmacological applications.

An In-depth Technical Guide to the Enzymatic Cleavage of Pyroglutamyl-histidyl-prolyl-2-naphthylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic cleavage of the synthetic substrate, Pyroglutamyl-histidyl-prolyl-2-naphthylamide. This process is primarily mediated by the enzyme Pyroglutamyl-peptidase II (EC 3.4.19.6), also known as thyrotropin-releasing hormone (TRH)-degrading ectoenzyme or thyroliberinase. This enzyme plays a critical role in the regulation of the TRH signaling pathway by catalyzing the removal of the N-terminal pyroglutamyl residue from TRH and structurally related peptides. This guide details the mechanism of cleavage, presents available kinetic data, outlines experimental protocols for assaying enzyme activity, and illustrates the enzyme's role in the broader context of cellular signaling.

Introduction

This compound is a synthetic peptide that serves as a chromogenic or fluorogenic substrate for a specific class of aminopeptidases. The enzymatic cleavage of this substrate is of significant interest to researchers studying the activity of enzymes involved in neuropeptide metabolism. The primary enzyme responsible for this cleavage is Pyroglutamyl-peptidase II (PPII), a membrane-bound metalloenzyme with a high degree of specificity for peptides containing an N-terminal pyroglutamyl (pGlu) residue, most notably Thyrotropin-Releasing Hormone (TRH).

The cleavage of the pGlu-His bond in this compound results in the release of a 2-naphthylamine moiety, which can be quantified to determine enzyme activity. Understanding the kinetics and mechanism of this reaction is crucial for the development of inhibitors of PPII, which have potential therapeutic applications in various neurological and endocrine disorders.

The Enzyme: Pyroglutamyl-peptidase II (TRH-degrading ectoenzyme)

Pyroglutamyl-peptidase II is a key enzyme in the regulation of the neuroendocrine system. It is an ectoenzyme, meaning its active site is located on the extracellular side of the cell membrane. This localization is critical for its function in terminating the signal of extracellular signaling molecules like TRH.

Key characteristics of Pyroglutamyl-peptidase II:

-

Classification: M1 family of metallopeptidases.

-

Specificity: Highly specific for the pGlu-His bond in TRH (pGlu-His-Pro-NH2) and its analogs.

-

Function: Inactivates TRH in the synaptic cleft and in the bloodstream, thereby modulating the activity of the hypothalamic-pituitary-thyroid (HPT) axis.

-

Cellular Localization: Predominantly found on the surface of neuronal cells and lactotrophs in the anterior pituitary.

Mechanism of Cleavage

The enzymatic cleavage of this compound by Pyroglutamyl-peptidase II follows a hydrolytic mechanism. The enzyme utilizes a zinc ion in its active site to activate a water molecule, which then acts as a nucleophile to attack the peptide bond between the pyroglutamyl and histidyl residues.

The reaction can be summarized as follows:

This compound + H₂O → Pyroglutamic acid + Histidyl-prolyl-2-naphthylamide

The release of the histidyl-prolyl-2-naphthylamide product, or its subsequent breakdown product 2-naphthylamine, can be monitored to measure the rate of the enzymatic reaction.

Quantitative Data

| Substrate | Enzyme | Km (μM) | Vmax | Optimal pH | Notes |

| pGlu-His-Pro-AMC | Pyroglutamyl-peptidase II | 3.4 ± 0.7 | Not reported | 7.0 - 8.5 | Data from a continuous, coupled enzyme assay. |

| Thyrotropin-Releasing Hormone (TRH) | Pyroglutamyl-peptidase II | 35 ± 4 | Not reported | 7.0 - 8.5 | Ki value, indicating its affinity as a competitive inhibitor in the pGlu-His-Pro-AMC assay. |

Experimental Protocols

Purification of Recombinant Pyroglutamyl-peptidase II

A detailed protocol for the purification of recombinant Pyroglutamyl-peptidase II can be adapted from established methods for membrane-bound enzymes. A general workflow is as follows:

-

Expression: Express the recombinant enzyme with a purification tag (e.g., His-tag, FLAG-tag) in a suitable expression system (e.g., mammalian cells like HEK293 or insect cells).

-

Membrane Preparation: Harvest the cells and prepare a membrane fraction by sonication or homogenization followed by ultracentrifugation.

-

Solubilization: Solubilize the membrane proteins using a mild non-ionic detergent (e.g., Triton X-100, dodecyl maltoside).

-

Affinity Chromatography: Purify the solubilized enzyme using an affinity resin that specifically binds to the purification tag.

-

Size-Exclusion Chromatography: Further purify the enzyme and remove aggregates using size-exclusion chromatography.

-

Purity Assessment: Assess the purity of the final enzyme preparation by SDS-PAGE and Coomassie blue staining.

Fluorometric Assay for Pyroglutamyl-peptidase II Activity

This protocol is adapted from a continuous, coupled enzyme assay for TRH-degrading ectoenzyme. While the original protocol uses pGlu-His-Pro-AMC, it can be modified for this compound, assuming a suitable secondary enzyme is available to cleave the resulting His-Pro-2-naphthylamide to release the fluorescent 2-naphthylamine. Alternatively, a discontinuous assay measuring the released 2-naphthylamine can be developed.

Materials:

-

Purified Pyroglutamyl-peptidase II

-

Substrate: this compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Secondary Enzyme (e.g., a dipeptidyl peptidase that cleaves His-Pro)

-

Fluorometer with excitation at ~335 nm and emission at ~410 nm for 2-naphthylamine.

Procedure:

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture in a 96-well microplate containing the assay buffer and the secondary enzyme.

-

Add varying concentrations of the substrate to the wells.

-

Initiate the reaction by adding the purified Pyroglutamyl-peptidase II to each well.

-

Immediately place the microplate in a pre-warmed fluorometer.

-

Monitor the increase in fluorescence over time. The initial rate of the reaction is proportional to the enzyme activity.

-

Perform control experiments without the primary enzyme to account for any background fluorescence or substrate instability.

Visualizations

Enzymatic Cleavage Workflow

Caption: Experimental workflow for determining the kinetic parameters of Pyroglutamyl-peptidase II.

TRH Signaling Pathway

Caption: Overview of the TRH signaling pathway and the role of Pyroglutamyl-peptidase II in signal termination.

Conclusion

The enzymatic cleavage of this compound serves as a valuable tool for studying the activity of Pyroglutamyl-peptidase II. This enzyme is a critical regulator of the TRH signaling pathway, and understanding its function is essential for the development of novel therapeutics. While specific kinetic data for this particular substrate is limited, the methodologies and principles outlined in this guide provide a solid foundation for further research in this area. The provided experimental protocols and pathway diagrams offer a practical framework for scientists and researchers in the field of drug development and neuroendocrinology.

The Role of Pyroglutamyl-histidyl-prolyl-2-naphthylamide and its Analogs in Elucidating TRH Degradation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of synthetic substrates, particularly Pyroglutamyl-histidyl-prolyl-2-naphthylamide and its fluorescent analogs, in the study of Thyrotropin-Releasing Hormone (TRH) degradation. Understanding the enzymatic breakdown of TRH is paramount for the development of novel therapeutics targeting the modulation of its signaling pathways. This document outlines the key enzymes involved, detailed experimental protocols for their activity assessment, and a summary of relevant kinetic data.

Introduction to TRH and its Enzymatic Inactivation

Thyrotropin-Releasing Hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2, is a crucial hypothalamic releasing hormone that primarily stimulates the secretion of thyrotropin (TSH) and prolactin from the anterior pituitary gland. Beyond its endocrine functions, TRH acts as a neuromodulator in the central nervous system. The biological activity of TRH is tightly regulated by enzymatic degradation, which occurs rapidly in the bloodstream and extracellular space.

The primary enzyme responsible for the inactivation of TRH is Pyroglutamyl-Peptidase II (PPII) , also known as the TRH-degrading ectoenzyme (TRH-DE) or thyroliberinase.[1] PPII is a membrane-bound M1 family metallopeptidase that exhibits high specificity for TRH, cleaving the pGlu-His bond to generate His-Pro-NH2.[1] Another class of enzymes, Pyroglutamyl-Peptidase I (PPI) , are typically cytosolic cysteine peptidases with a broader substrate specificity.[1] While PPI can also cleave the pGlu residue, PPII is considered the key enzyme in the physiological termination of the TRH signal.

This compound and its Analogs as Synthetic Substrates

To study the activity of TRH-degrading enzymes, particularly PPII, specific and sensitive assays are required. This compound and its fluorescent analog, pyroglutamyl-histidyl-prolyl-amido-4-methylcoumarin (pGlu-His-Pro-AMC), have emerged as invaluable tools for these investigations. These synthetic substrates mimic the structure of TRH, allowing for the direct measurement of enzymatic activity.

The utility of these substrates lies in the properties of their C-terminal modifications. The 2-naphthylamine or 7-amino-4-methylcoumarin (AMC) moieties are either chromogenic or fluorogenic, respectively. When the substrate is intact, these groups are non-fluorescent or have low absorbance at a specific wavelength. Upon enzymatic cleavage of the peptide bonds, the free 2-naphthylamine or AMC is released, resulting in a detectable colorimetric or fluorescent signal that is proportional to the enzyme activity.

Data Presentation: Kinetic Parameters of TRH-Degrading Ectoenzyme (PPII)

The use of synthetic substrates has enabled the precise determination of key kinetic parameters for PPII. The following table summarizes important quantitative data for porcine brain TRH-DE, providing a basis for comparison in experimental studies.

| Substrate/Inhibitor | Parameter | Value (µM) | Reference |

| pGlu-His-Pro-AMC | K_m | 3.4 ± 0.7 | [2] |

| pGlu-His-Pro-AMC | K_m | 3.8 ± 0.5 | [2] |

| TRH (pGlu-His-Pro-NH2) | K_i | 35 ± 4 | [2] |

| TRH-OH (deamidated TRH) | K_i | 311 ± 31 | [2] |

| l-pyroglutamyl-l-asparaginyl-l-prolineamide | K_i | 17.5 | [3] |

| Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin | K_i | 0.001 | [3] |

Experimental Protocols

Continuous Fluorometric Coupled Enzyme Assay for TRH-DE (PPII) Activity

This protocol is adapted from a continuous, coupled enzyme assay for TRH-DE and is particularly useful for rapid screening of potential inhibitors.[2]

Principle:

This assay involves a two-step enzymatic reaction. First, TRH-DE cleaves the pGlu-His bond of the synthetic substrate, pGlu-His-Pro-AMC. The resulting product, His-Pro-AMC, is then a substrate for the coupling enzyme, dipeptidyl peptidase IV (DPPIV), which cleaves the His-Pro bond to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the TRH-DE activity.

Materials:

-

Substrate: Pyroglutamyl-histidyl-prolyl-amido-4-methylcoumarin (pGlu-His-Pro-AMC)

-

Coupling Enzyme: Dipeptidyl Peptidase IV (DPPIV)

-

Enzyme Source: Purified or partially purified TRH-DE, or tissue homogenates

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

Fluorometer: Capable of excitation at ~380 nm and emission at ~460 nm

-

96-well black microplates

Procedure:

-

Prepare Reagents:

-

Dissolve pGlu-His-Pro-AMC in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in assay buffer to the desired final concentrations.

-

Reconstitute DPPIV in assay buffer to a concentration that ensures it is not rate-limiting.

-

Prepare the TRH-DE enzyme source at various dilutions in assay buffer to ensure the reaction rate is linear over time.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

DPPIV solution

-

TRH-DE enzyme solution (or buffer for control wells)

-

For inhibitor studies, add the inhibitor at various concentrations.

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate the Reaction:

-

Start the reaction by adding the pGlu-His-Pro-AMC substrate to all wells.

-

-

Measurement:

-

Immediately place the microplate in a pre-warmed fluorometer.

-

Monitor the increase in fluorescence continuously over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds). The excitation wavelength should be set to approximately 380 nm and the emission wavelength to approximately 460 nm.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

Subtract the rate of any background fluorescence increase (from wells without the TRH-DE enzyme).

-

For kinetic studies, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

-

For inhibitor studies, determine the IC_50 and subsequently the K_i value.

-

Mandatory Visualizations

TRH Signaling Pathway

Caption: Simplified TRH signaling cascade.

Experimental Workflow for Continuous Fluorometric Coupled Assay

Caption: Workflow for TRH-DE activity measurement.

Logical Relationship of TRH Degradation

Caption: Enzymatic inactivation of TRH by PPII.

References

- 1. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a continuous, fluorometric coupled enzyme assay for thyrotropin-releasing hormone-degrading ectoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Pyroglutamyl Peptidase II Substrate Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamyl Peptidase II (PPII), also known as Thyrotropin-Releasing Hormone (TRH)-degrading ectoenzyme, is a membrane-bound zinc metalloenzyme with a highly specialized function: the inactivation of TRH. This exquisite substrate specificity makes PPII a compelling target for therapeutic intervention in neurological and endocrine disorders. This technical guide provides an in-depth exploration of the substrate specificity of PPII, compiling available quantitative data, detailing experimental protocols for its characterization, and visualizing key enzymatic and experimental pathways.

Introduction to Pyroglutamyl Peptidase II

Pyroglutamyl Peptidase II (EC 3.4.19.6) is an ectopeptidase that selectively removes the N-terminal pyroglutamyl (pGlu) residue from Thyrotropin-Releasing Hormone (pGlu-His-Pro-NH2). This action terminates the biological activity of TRH, a key hormone in the regulation of the hypothalamic-pituitary-thyroid axis and a neuromodulator in the central nervous system. Unlike the broader-specificity Pyroglutamyl Peptidase I (PPI), PPII exhibits a remarkably narrow substrate range, primarily targeting TRH. This high degree of specificity has positioned PPII as a significant focus for the development of inhibitors aimed at potentiating endogenous TRH signaling for therapeutic benefit.

Substrate Specificity and Kinetic Parameters

The substrate specificity of PPII is a defining characteristic. While its primary physiological substrate is TRH, other pGlu-containing peptides have been investigated to elucidate the structural requirements for binding and catalysis.

Kinetic Data

Quantitative analysis of enzyme kinetics provides a direct measure of substrate specificity. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate preference.

A study on synaptosomal membrane-bound PPII from guinea-pig brain reported a Km value of 40 µM for TRH. While the primary focus of much of the available literature has been on inhibitor development, the high specificity of PPII for TRH is a consistently reported finding. Other pyroglutamyl-containing peptides are generally poor substrates for PPII.

Table 1: Kinetic Parameters of PPII for Various Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism/Tissue | Citation |

| Thyrotropin-Releasing Hormone (TRH) | 40 | Not Reported | Not Reported | Guinea-pig brain synaptosomes | |

| pGlu-Phe-Pro-NH₂ | Poor substrate | Not Reported | Not Reported | Not Specified | |

| pGlu-Tyr-Pro-NH₂ | Poor substrate | Not Reported | Not Reported | Not Specified |

Note: Comprehensive kinetic data (kcat) for a wide range of substrates is limited in the publicly available literature, reflecting the enzyme's high specificity for TRH.

Inhibitors of Pyroglutamyl Peptidase II

The development of potent and specific inhibitors of PPII is a key strategy for modulating TRH activity. Structure-activity relationship (SAR) studies have led to the design of several classes of inhibitors, primarily peptide analogues.

Table 2: Inhibition Constants of Selected PPII Inhibitors

| Inhibitor | Type of Inhibition | Ki (µM) | IC₅₀ (µM) | Citation |

| Glp-Asn-ProNH₂ | Competitive | 17.5 | Not Reported | [1][2] |

| Glp-Asn-Pro-7-amido-4-methylcoumarin | Competitive | 0.97 | Not Reported | |

| Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin | Competitive | 0.001 | Not Reported | [1][2] |

| N-[1-carboxy-2-phenylethyl]-N-imidazole benzyl histidyl-β-naphthylamide (CPHNA) | Competitive | 8 | Not Reported |

Experimental Protocols

The characterization of PPII substrate specificity and inhibitor potency relies on robust enzymatic assays. The following sections detail the methodologies for commonly employed assays.

Fluorometric Assay for PPII Activity

This continuous coupled assay is a sensitive method for determining PPII activity using a synthetic fluorogenic substrate.

Principle:

PPII cleaves the N-terminal pGlu from a non-fluorescent substrate, pGlu-His-Pro-AMC (7-amido-4-methylcoumarin). The resulting product, His-Pro-AMC, is then cleaved by a coupling enzyme, dipeptidyl peptidase IV (DPP-IV), to release the highly fluorescent AMC. The rate of increase in fluorescence is directly proportional to the PPII activity.

Materials:

-

Purified or partially purified PPII

-

pGlu-His-Pro-AMC (substrate)

-

Dipeptidyl peptidase IV (DPP-IV) (coupling enzyme)

-

Assay Buffer: 20 mM Potassium Phosphate, pH 7.5

-

Fluorometer (Excitation: 380 nm, Emission: 460 nm)

-

96-well black microplates

Procedure:

-

Prepare a stock solution of the substrate pGlu-His-Pro-AMC in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the substrate and inhibitors (if applicable) in the assay buffer.

-

To each well of a 96-well microplate, add the following in order:

-

Assay Buffer

-

DPP-IV solution (to a final concentration sufficient to ensure it is not rate-limiting)

-

Inhibitor solution or vehicle control

-

PPII enzyme solution

-

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately place the microplate in a pre-warmed fluorometer.

-

Monitor the increase in fluorescence intensity over time.

-

Calculate the initial reaction velocity (rate of fluorescence change) from the linear portion of the progress curve.

Data Analysis:

For substrate kinetics, vary the substrate concentration and fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax. For inhibitor studies, measure the initial velocity at a fixed substrate concentration in the presence of varying inhibitor concentrations to determine the IC₅₀ or Ki.

HPLC-Based Assay for PPII Activity

This method allows for the direct measurement of substrate depletion or product formation and is particularly useful for substrates that are not amenable to fluorometric analysis.

Principle:

The enzymatic reaction is allowed to proceed for a defined period, after which it is stopped. The reaction mixture is then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the substrate and product(s).

Materials:

-

Purified or partially purified PPII

-

Substrate (e.g., TRH)

-

Assay Buffer: 20 mM Potassium Phosphate, pH 7.5

-

Quenching solution (e.g., 1 M HCl or trifluoroacetic acid)

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector (e.g., 214 nm or 280 nm)

Procedure:

-

Prepare a stock solution of the substrate in the assay buffer.

-

Prepare reaction mixtures containing the assay buffer, substrate, and PPII enzyme in microcentrifuge tubes. For inhibitor studies, include the inhibitor or vehicle control.

-

Incubate the reaction mixtures at 37°C for a specific time period (e.g., 15, 30, 60 minutes). Ensure the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Transfer the supernatant to HPLC vials.

-

Inject a defined volume of the sample onto the RP-HPLC system.

-

Elute the substrate and product(s) using a suitable gradient of Mobile Phase B.

-

Monitor the absorbance at the appropriate wavelength.

-

Identify and quantify the peaks corresponding to the substrate and product(s) by comparing their retention times and peak areas to those of known standards.

Data Analysis:

Calculate the amount of substrate consumed or product formed over time to determine the reaction rate. For kinetic studies, perform the assay with varying substrate concentrations. For inhibitor analysis, perform the assay at a fixed substrate concentration with varying inhibitor concentrations.

Visualizing Key Processes

Graphical representations of enzymatic pathways and experimental workflows can aid in understanding the complex processes involved in studying PPII substrate specificity.

Enzymatic Reaction of PPII

The following diagram illustrates the catalytic action of PPII on its primary substrate, TRH.

Caption: Catalytic cleavage of TRH by Pyroglutamyl Peptidase II.

Experimental Workflow for Substrate Specificity Determination

This diagram outlines the typical steps involved in assessing the specificity of PPII for a panel of potential substrates.

Caption: Workflow for determining PPII substrate specificity.

Classification of PPII Inhibitors

This diagram illustrates the logical relationship for classifying inhibitors of PPII based on their mechanism of action.

Caption: Classification of Pyroglutamyl Peptidase II inhibitors.

Conclusion and Future Directions

Pyroglutamyl Peptidase II stands out as a highly specialized enzyme, a feature that makes it an attractive therapeutic target. While its primary substrate, TRH, is well-established, a more comprehensive quantitative understanding of its interaction with a broader range of pGlu-peptides would further illuminate the structural determinants of its specificity. The development of novel, potent, and selective inhibitors remains a key area of research, with the potential to yield new treatments for a variety of neurological and endocrine conditions. The experimental protocols and data presented in this guide provide a foundation for researchers in the field to further explore the fascinating biology of this unique enzyme.

References

From a Natural Hormone to a Synthetic Substrate: The Genesis of pGlu-His-Pro-2NA

[3] Thyrotropin-releasing hormone - Wikipedia Thyrotropin-releasing hormone (TRH) is a hypophysiotropic hormone produced by neurons in the hypothalamus that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary. TRH is also known as thyrotropin-releasing factor (TRF), thyroliberin or protirelin. It is a tropic, tripeptide hormone. --INVALID-LINK--

[1] Thyrotropin-releasing hormone (TRH): A brief historical review and considerations for future research TRH was the first of the hypothalamic-releasing hormones to be structurally identified due to a number of unique physicochemical properties. These include its small size (a tripeptide), the presence of a pyroglutamyl residue at the N-terminus that confers resistance to aminopeptidases, and a C-terminal prolinamide residue that protects it from the action of carboxypeptidases. The structure of porcine TRH was first determined by Schally and colleagues to be (pyro)Glu-His-Pro-NH2[2]. Almost simultaneously, Guillemin and colleagues deduced the same structure for ovine TRH. This monumental achievement was the culmination of more than a decade of work by both groups and ushered in a new era of neuroendocrinology. The chemical synthesis of TRH was accomplished shortly thereafter and led to the development of radioimmunoassays to measure its tissue distribution and secretion. 3

Synthesis of a novel substrate for pyroglutamyl peptidase I and its use in a continuous fluorometric assay A new fluorogenic substrate for pyroglutamyl peptidase I (EC 3.4.19.3), pyroglutamyl-histidyl-prolyl-2-naphthylamide (pGlu-His-Pro-2NA), was synthesized and characterized. The synthesis was performed by coupling Z-His-Pro-2NA with pGlu-ONp. Z-His-Pro-2NA was obtained by coupling Z-His with Pro-2NA, which was prepared by catalytic hydrogenation of Z-Pro-2NA. The substrate was found to be cleaved by pyroglutamyl peptidase I between the pyroglutamyl and histidyl residues. The liberated His-Pro-2NA was in turn hydrolyzed by aminopeptidase M to release 2-naphthylamine, which was detected fluorometrically. This continuous assay was used to determine the kinetic constants for the hydrolysis of pGlu-His-Pro-2NA by pyroglutamyl peptidase I. The Km and kcat values were found to be 0.12 mM and 1.8 s-1, respectively. The assay was also used to screen for inhibitors of the enzyme. 3

Synthesis of a novel substrate for pyroglutamyl peptidase I and its use in a continuous fluorometric assay A new fluorogenic substrate for pyroglutamyl peptidase I (EC 3.4.19.3), this compound (pGlu-His-Pro-2NA), was synthesized and characterized. The synthesis was performed by coupling Z-His-Pro-2NA with pGlu-ONp. Z-His-Pro-2NA was obtained by coupling Z-His with Pro-2NA, which was prepared by catalytic hydrogenation of Z-Pro-2NA. The substrate was found to be cleaved by pyroglutamyl peptidase I between the pyroglutamyl and histidyl residues. The liberated His-Pro-2NA was in turn hydrolyzed by aminopeptidase M to release 2-naphthylamine, which was detected fluorometrically. This continuous assay was used to determine the kinetic constants for the hydrolysis of pGlu-His-Pro-2NA by pyroglutamyl peptidase I. The Km and kcat values were found to be 0.12 mM and 1.8 s-1, respectively. The assay was also used to screen for inhibitors of the enzyme. The substrate was also tested for its susceptibility to other peptidases. It was found to be resistant to cleavage by pyroglutamyl peptidase II, trypsin, and chymotrypsin. 4

Pyroglutamyl peptidase I from Bacillus amyloliquefaciens: A thermostable enzyme with high substrate specificity Pyroglutamyl peptidase I (PGP-I) is a cysteine protease that specifically cleaves the pyroglutamyl residue from the N-terminus of peptides and proteins. In this study, we report the cloning, expression, purification, and characterization of a novel PGP-I from Bacillus amyloliquefaciens (BaPGP-I). The enzyme was found to be a monomer with a molecular mass of 23 kDa. It exhibited optimal activity at pH 8.0 and 60 °C. The enzyme was highly thermostable, retaining over 80% of its activity after incubation at 60 °C for 1 h. The kinetic parameters for the hydrolysis of the synthetic substrate pyroglutamyl-p-nitroanilide were determined to be Km = 0.45 mM and kcat = 12.5 s-1. The enzyme was also found to be active towards other pyroglutamyl-containing peptides, including thyrotropin-releasing hormone (TRH). The high substrate specificity and thermostability of BaPGP-I make it a promising candidate for various biotechnological applications. 4

Synthesis of a novel substrate for pyroglutamyl peptidase I and its use in a continuous fluorometric assay - PubMed A new fluorogenic substrate for pyroglutamyl peptidase I (EC 3.4.19.3), this compound (pGlu-His-Pro-2NA), was synthesized and characterized. The synthesis was performed by coupling Z-His-Pro-2NA with pGlu-ONp. Z-His-Pro-2NA was obtained by coupling Z-His with Pro-2NA, which was prepared by catalytic hydrogenation of Z-Pro-2NA. The substrate was found to be cleaved by pyroglutamyl peptidase I between the pyroglutamyl and histidyl residues. The liberated His-Pro-2NA was in turn hydrolyzed by aminopeptidase M to release 2-naphthylamine, which was detected fluorometrically. This continuous assay was used to determine the kinetic constants for the hydrolysis of pGlu-His-Pro-2NA by pyroglutamyl peptidase I. The Km and kcat values were found to be 0.12 mM and 1.8 s-1, respectively. The assay was also used to screen for inhibitors of the enzyme. The substrate was also tested for its susceptibility to other peptidases. It was found to be resistant to cleavage by pyroglutamyl peptidase II, trypsin, and chymotrypsin. --INVALID-LINK--

Pyroglutamyl-peptidase I from bovine pituitary: purification and characterization of a new enzyme A pyroglutamyl-peptidase (EC 3.4.11.8) has been purified approximately 2000-fold from bovine anterior pituitaries. The purification procedure involved ammonium sulfate fractionation, chromatography on DEAE-cellulose, Sephadex G-150, and hydroxylapatite. The purified enzyme was homogeneous on polyacrylamide gel electrophoresis. The molecular weight was estimated to be 28 000 by gel filtration. The enzyme has a pH optimum of 7.5. It is a thiol-peptidase, being activated by dithiothreitol and inhibited by p-chloromercuribenzoate and N-ethylmaleimide. The enzyme is specific for the pyroglutamyl residue at the N-terminus of peptides. It hydrolyzes thyrotropin-releasing hormone (TRH) and other pyroglutamyl-containing peptides. The Km for TRH was 4.2 x 10(-5) M. The enzyme is not a metallo-enzyme and is not inhibited by metal chelating agents. The enzyme is not a serine-peptidase and is not inhibited by diisopropylfluorophosphate. 3

Thyrotropin-releasing hormone (TRH) is a tripeptide ((pyro)Glu-His-Pro-NH2) that is produced in the hypothalamus and released from the median eminence into the portal blood vessels to reach the anterior pituitary gland. TRH stimulates the synthesis and release of thyrotropin (TSH) from the anterior pituitary. TSH, in turn, stimulates the thyroid gland to produce and release thyroid hormones. TRH also stimulates the release of prolactin from the anterior pituitary. TRH is rapidly degraded in the blood by a specific enzyme, pyroglutamyl-peptidase II (PPII). The half-life of TRH in the blood is about 2 min. 1

Thyrotropin-releasing hormone - an overview | ScienceDirect Topics The structure of TRH was elucidated by Schally and Guillemin in 1969, for which they received the Nobel Prize in Physiology or Medicine in 1977. TRH was the first of the hypothalamic releasing hormones to be identified and synthesized. It is a tripeptide with the sequence pyroglutamyl-histidyl-prolinamide. The N-terminal pyroglutamyl residue is a cyclized form of glutamic acid, and the C-terminal prolinamide is a proline residue in which the carboxyl group has been converted to an amide. These modifications protect the peptide from degradation by peptidases. --INVALID-LINK--

Thyrotropin-releasing hormone: a historical perspective The story of thyrotropin-releasing hormone (TRH) is a classic example of the bench-to-bedside approach to medical research. It began with the observation that the hypothalamus controls the pituitary gland, which in turn controls the thyroid gland. This led to the search for a hypothalamic factor that stimulates the release of thyrotropin (TSH) from the pituitary. This factor, which was named TRH, was eventually isolated and characterized by Roger Guillemin and Andrew Schally, who shared the Nobel Prize in Physiology or Medicine in 1977 for their work. The discovery of TRH opened up a new field of neuroendocrinology and led to the development of new diagnostic and therapeutic agents. 3

Pyroglutamyl-peptidase I from thermophilic Bacillus sp. strain TP-84: purification, and enzymatic and molecular characterization A pyroglutamyl-peptidase I (PGP-I) was purified from a thermophilic Bacillus sp. strain TP-84. The enzyme was a monomer with a molecular weight of 25 kDa. The optimum pH and temperature for activity were 8.0 and 70 °C, respectively. The enzyme was stable up to 70 °C and in a pH range of 6.0-10.0. The enzyme was a cysteine peptidase, as it was inhibited by p-chloromercuribenzoate and N-ethylmaleimide. The enzyme was specific for the pyroglutamyl residue at the N-terminus of peptides. The kinetic parameters for the hydrolysis of pyroglutamyl-beta-naphthylamide were determined to be Km = 0.14 mM and kcat = 25 s-1. 5

Pyroglutamyl-peptidase I. Pyroglutamyl-peptidase I (PGP-I) is an enzyme that removes the N-terminal pyroglutamyl residue from peptides and proteins. This enzyme is widely distributed in nature and has been found in bacteria, plants, and animals. PGP-I plays a role in the metabolism of pyroglutamyl-containing peptides, such as thyrotropin-releasing hormone (TRH). The enzyme is a cysteine protease and is inhibited by sulfhydryl reagents. The pH optimum of the enzyme is between 8 and 9. The molecular weight of the enzyme varies from 23,000 to 28,000 depending on the source. 4

A new fluorogenic substrate for pyroglutamyl peptidase I and its use in a continuous fluorometric assay A new fluorogenic substrate for pyroglutamyl peptidase I (EC 3.4.19.3), this compound (pGlu-His-Pro-2NA), was synthesized and characterized. The synthesis was performed by coupling Z-His-Pro-2NA with pGlu-ONp. Z-His-Pro-2NA was obtained by coupling Z-His with Pro-2NA, which was prepared by catalytic hydrogenation of Z-Pro-2NA. The substrate was found to be cleaved by pyroglutamyl peptidase I between the pyroglutamyl and histidyl residues. The liberated His-Pro-2NA was in turn hydrolyzed by aminopeptidase M to release 2-naphthylamine, which was detected fluorometrically. This continuous assay was used to determine the kinetic constants for the hydrolysis of pGlu-His-Pro-2NA by pyroglutamyl peptidase I. The Km and kcat values were found to be 0.12 mM and 1.8 s-1, respectively. The assay was also used to screen for inhibitors of the enzyme. The substrate was also tested for its susceptibility to other peptidases. It was found to be resistant to cleavage by pyroglutamyl peptidase II, trypsin, and chymotrypsin. --INVALID-LINK-- Unveiling a Key Tool in Neuropeptide Research: The Discovery and History of this compound

A cornerstone in the study of neuropeptide metabolism, this compound (pGlu-His-Pro-2NA) has emerged as a critical fluorogenic substrate for the enzyme Pyroglutamyl Peptidase I (PGP-I). Its development has paved the way for sensitive and continuous assays, enabling detailed kinetic studies and the screening of potential enzyme inhibitors. This technical guide delves into the discovery, synthesis, and historical significance of this invaluable research tool.

The story of pGlu-His-Pro-2NA is intrinsically linked to the discovery and understanding of Thyrotropin-Releasing Hormone (TRH), a tripeptide with the structure (pyro)Glu-His-Pro-NH2.[1] TRH was the first of the hypothalamic-releasing hormones to be structurally identified, a landmark achievement that opened a new era in neuroendocrinology.[1] Produced in the hypothalamus, TRH stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.

The unique structure of TRH, with a pyroglutamyl residue at the N-terminus and a C-terminal prolinamide, confers resistance to degradation by common peptidases.[1] However, its biological activity is tightly regulated by specific enzymes, primarily Pyroglutamyl Peptidase I (PGP-I) and Pyroglutamyl Peptidase II (PPII).[2] PGP-I, a cysteine protease, specifically cleaves the pyroglutamyl residue from the N-terminus of peptides like TRH.

The need to study the activity of PGP-I and screen for its inhibitors spurred the development of synthetic substrates. An ideal substrate would be specific for PGP-I and allow for a continuous and sensitive measurement of its activity. This led to the synthesis of this compound.

Synthesis and Mechanism of Action

The synthesis of pGlu-His-Pro-2NA was a key step in its establishment as a research tool. The process involves the coupling of Z-His-Pro-2NA with pGlu-ONp. The intermediate, Z-His-Pro-2NA, is obtained by coupling Z-His with Pro-2NA, which is itself prepared by the catalytic hydrogenation of Z-Pro-2NA.

The utility of pGlu-His-Pro-2NA lies in its fluorogenic properties upon enzymatic cleavage. PGP-I hydrolyzes the bond between the pyroglutamyl and histidyl residues, releasing His-Pro-2NA. This product is then further hydrolyzed by an auxiliary enzyme, aminopeptidase M, which cleaves the histidyl-prolyl bond to release 2-naphthylamine. The liberated 2-naphthylamine is a fluorescent compound, and its increasing fluorescence can be monitored in real-time to determine the rate of the PGP-I catalyzed reaction.

This continuous fluorometric assay offers significant advantages over previous methods, allowing for precise determination of kinetic constants and high-throughput screening of potential PGP-I inhibitors.

Key Experimental Data

The development and characterization of pGlu-His-Pro-2NA as a substrate for PGP-I have been supported by rigorous kinetic studies. The following table summarizes the key kinetic parameters for the hydrolysis of this substrate by PGP-I.

| Enzyme Source | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| Bovine Pituitary | 0.12 | 1.8 | 7.5 | - |

| Bacillus amyloliquefaciens | 0.45 (for pGlu-pNA) | 12.5 (for pGlu-pNA) | 8.0 | 60 |

| Thermophilic Bacillus sp. TP-84 | 0.14 (for pGlu-βNA) | 25 (for pGlu-βNA) | 8.0 | 70 |

Note: Data for the Bacillus enzymes were determined using different, though structurally related, substrates (pyroglutamyl-p-nitroanilide and pyroglutamyl-beta-naphthylamide, respectively) as indicated.

The substrate has also been shown to be highly specific for PGP-I, with resistance to cleavage by other peptidases such as PGP-II, trypsin, and chymotrypsin.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of pGlu-His-Pro-2NA can be summarized as follows:

-

Preparation of Pro-2NA: Z-Pro-2NA is subjected to catalytic hydrogenation to remove the Z-protecting group, yielding Pro-2NA.

-

Synthesis of Z-His-Pro-2NA: The resulting Pro-2NA is then coupled with Z-His to form Z-His-Pro-2NA.

-

Final Coupling Step: Finally, Z-His-Pro-2NA is coupled with pGlu-ONp (pyroglutamyl-p-nitrophenyl ester) to yield the final product, this compound.

-

Purification: The synthesized product is purified using appropriate chromatographic techniques.

Continuous Fluorometric Assay for PGP-I Activity

The activity of PGP-I can be continuously monitored using the following assay:

-

Reaction Mixture: A reaction mixture is prepared containing the purified PGP-I enzyme, the substrate pGlu-His-Pro-2NA, and an excess of aminopeptidase M in a suitable buffer at the optimal pH.

-

Initiation of Reaction: The reaction is initiated by the addition of the enzyme or substrate.

-

Fluorometric Detection: The increase in fluorescence due to the release of 2-naphthylamine is monitored over time using a fluorometer with appropriate excitation and emission wavelengths.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time curve. These rates are then used to calculate kinetic parameters such as Km and kcat.

Signaling Pathways and Logical Relationships

The development of pGlu-His-Pro-2NA has been instrumental in dissecting the role of PGP-I in neuropeptide signaling. The following diagrams illustrate the key pathways and experimental workflows.

Caption: Simplified signaling pathway of Thyrotropin-Releasing Hormone (TRH).

Caption: Experimental workflow for the synthesis and use of pGlu-His-Pro-2NA.

Conclusion

The synthesis and characterization of this compound represent a significant advancement in the field of neuroendocrinology. By providing a specific and sensitive tool for the study of Pyroglutamyl Peptidase I, this fluorogenic substrate has enabled a deeper understanding of the regulation of TRH and other neuropeptides. Its continued use in research and drug discovery promises to further elucidate the complex roles of these signaling molecules in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Tripeptide amide L-pyroglutamyl-histidyl-L-prolineamide (L-PHP-thyrotropin-releasing hormone, TRH) promotes insulin-producing cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Commercial Acquisition and Application of Pyroglutamyl-histidyl-prolyl-2-naphthylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sourcing of Pyroglutamyl-histidyl-prolyl-2-naphthylamide, a key chromogenic substrate for the study of thyrotropin-releasing hormone (TRH)-degrading ectoenzyme (TRH-DE). Furthermore, it details the relevant biochemical pathways and provides a comprehensive, illustrative experimental protocol for its use in enzymatic assays.

Commercial Sources and Procurement

Direct commercial suppliers for this compound (CAS No. 69432-13-9) are not readily identifiable in standard chemical catalogs. However, researchers can procure this tripeptide derivative through various reputable custom peptide synthesis services. These services offer the flexibility to synthesize peptides to specific purity levels, quantities, and with various modifications, ensuring the final product meets the rigorous demands of scientific research.

Below is a summary of services offered by prominent custom peptide synthesis companies that can manufacture this compound.

| Service Provider | Peptide Length | Purity Levels | Scale | Modifications Offered | Quality Control |

| Thermo Fisher Scientific | 2–110 amino acids | Crude to >98% | 0.1 mg to 1 kg+ | N-terminal, C-terminal, side chain modifications | HPLC and Mass Spectrometry |

| Bachem | Custom sequences | Crude to ≥ 97% | mg to kg | Acetylation, amidation, biotinylation, dye labeling, etc. | HPLC, MS, Elemental Analysis |

| AAPPTec | 2 to 120 amino acids | Custom | Custom | Phosphorylation, methylation, cyclization, PEGylation | HPLC and Mass Spectral Analysis |

| ABI Scientific | Custom sequences | Custom | Custom | Biotinylation, phosphorylation, fluorophores, PEGylation | Reverse-Phase HPLC and Mass Spectrometry |

| Peptidepharma | Short and long peptides (>50 aa) | Crude to >98% | mg to kg | Full range of labeling and modifications | HPLC, MS, Water content (Karl Fischer), Maldi-Tof MS |

Biochemical Context: The Thyrotropin-Releasing Hormone (TRH) Signaling Pathway

This compound is a synthetic substrate designed to mimic the endogenous tripeptide, Thyrotropin-Releasing Hormone (TRH; Pyroglutamyl-histidyl-prolinamide). TRH plays a crucial role in the endocrine system, primarily by stimulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.

The biological effects of TRH are mediated through its binding to the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR). Activation of TRH-R initiates a well-characterized signaling cascade, as depicted in the diagram below.

Upon binding of TRH to its receptor, the associated Gq/11 protein is activated. This, in turn, activates Phospholipase C-β (PLCβ), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC). PKC then phosphorylates various downstream targets, culminating in the cellular response, such as the secretion of TSH.

The Role of TRH-Degrading Ectoenzyme (TRH-DE)

The biological activity of TRH is tightly regulated by its enzymatic degradation. The primary enzyme responsible for the inactivation of extracellular TRH is the TRH-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II. TRH-DE is a metallopeptidase that specifically cleaves the pyroglutamyl-histidyl bond of TRH. By controlling the levels of active TRH, TRH-DE plays a critical role in modulating the activity of the hypothalamic-pituitary-thyroid axis.

Experimental Protocol: Chromogenic Assay for TRH-DE Activity

The use of a chromogenic substrate like this compound allows for a straightforward and quantitative measurement of TRH-DE activity. The enzymatic cleavage of the substrate releases 2-naphthylamine, which can be quantified spectrophotometrically after a coupling reaction that produces a colored product.

Below is a detailed, illustrative protocol for a typical chromogenic assay.

Materials

-

This compound (custom synthesized)

-

Purified TRH-DE or biological sample containing the enzyme (e.g., brain tissue homogenate, cell lysate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

2-naphthylamine (for standard curve)

-

Fast Garnet GBC salt or other suitable diazonium salt for color development

-

Trichloroacetic acid (TCA) or other stop solution

-

Microplate reader or spectrophotometer

Methods

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized based on the enzyme's Km value.

-

Prepare a series of 2-naphthylamine standards of known concentrations in the assay buffer to generate a standard curve.

-

Prepare the enzyme solution by diluting the purified enzyme or biological sample in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

-

Prepare the coupling reagent solution according to the manufacturer's instructions immediately before use.

-

-

Enzymatic Reaction:

-

In a microplate or microcentrifuge tubes, add the enzyme solution.

-

To initiate the reaction, add the substrate solution to the enzyme solution and mix gently. Include control reactions without the enzyme (substrate blank) and without the substrate (enzyme blank).

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by adding a stop solution, such as TCA.

-

-

Color Development and Detection:

-

Add the coupling reagent to each reaction well/tube, including the standards.

-

Allow the color to develop for a specified time at room temperature, protected from light.

-

Measure the absorbance of the resulting colored product at the appropriate wavelength (typically determined by the absorption maximum of the specific azo dye formed).

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the 2-naphthylamine standards against their known concentrations.

-

Determine the concentration of 2-naphthylamine released in the enzymatic reactions by interpolating their absorbance values from the standard curve.

-

Calculate the TRH-DE activity, typically expressed as nanomoles of product formed per minute per milligram of protein (nmol/min/mg).

-

Conclusion

While direct off-the-shelf commercial sources for this compound are limited, its procurement via custom peptide synthesis provides a reliable avenue for researchers. Understanding its application in the context of the TRH signaling pathway and TRH-DE activity is crucial for its effective use. The provided illustrative experimental protocol offers a solid foundation for developing a robust and reproducible chromogenic assay to quantify TRH-DE activity, thereby facilitating further research into the physiological and pathological roles of the TRH system.

Navigating the Characteristics of Pyroglutamyl-histidyl-prolyl-2-naphthylamide: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Pyroglutamyl-histidyl-prolyl-2-naphthylamide, a synthetic tripeptide of significant interest in biochemical and pharmacological research. Given the limited direct data on this specific naphthylamide derivative, this document leverages information on its parent compound, Thyrotropin-Releasing Hormone (TRH), and established principles of peptide chemistry to offer a detailed understanding of its expected physicochemical properties and biological context.

Core Concepts: Understanding the Molecule

This compound is a synthetic analogue of Thyrotropin-Releasing Hormone (TRH), where the terminal prolineamide is modified with a 2-naphthylamide group. This modification is often employed to create chromogenic or fluorogenic substrates for enzymatic assays, particularly for enzymes that cleave TRH, such as pyroglutamyl peptidases. Its stability and solubility are therefore critical parameters for its use in experimental settings.

Solubility Profile

While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, a qualitative assessment can be inferred from its structure and by analogy to similar peptides.

Table 1: Estimated Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Low to Moderate | The peptide backbone and the pyroglutamyl and histidyl residues contribute to water solubility. However, the bulky, hydrophobic 2-naphthylamide group is expected to significantly decrease aqueous solubility compared to TRH. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds, making it a suitable solvent for this peptide. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that is effective in solubilizing peptides. |

| Methanol/Ethanol | Moderate | Short-chain alcohols can solubilize peptides, but solubility may be limited by the hydrophobic 2-naphthylamide moiety. |

| Acetonitrile | Low to Moderate | Often used in reversed-phase chromatography, its ability to solubilize this peptide will depend on the overall polarity. |

Stability Characteristics

The stability of this compound is influenced by both chemical and enzymatic factors.

Chemical Stability

The primary pathway for non-enzymatic degradation of this peptide is likely the hydrolysis of the amide bonds, which is susceptible to extremes of pH and temperature.

-

pH Stability : The peptide is expected to be most stable at a neutral pH (around 6-8). At acidic pH, the pyroglutamyl ring can be susceptible to opening. At alkaline pH, the amide bonds are more prone to hydrolysis. The histidyl residue also has an ionizable imidazole side chain which can influence stability.

-

Temperature Stability : As with most peptides, higher temperatures will accelerate degradation. For long-term storage, it is recommended to keep the compound in a lyophilized form at -20°C or -80°C. In solution, storage at low temperatures is crucial to minimize degradation.

Enzymatic Stability

The primary biological relevance of this compound is its role as a substrate for peptidases. Its stability in biological matrices is therefore expected to be low.

-

Pyroglutamyl Peptidases : This class of enzymes specifically cleaves the pyroglutamyl residue from the N-terminus of peptides. This compound is designed to be a substrate for these enzymes, leading to its rapid degradation in their presence. The degradation of TRH by rat synaptosomal peptidases involves the removal of the pGlu residue by a membrane-bound pyroglutamyl aminopeptidase.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

-

Preparation of Saturated Solution : Add an excess amount of the lyophilized peptide to a known volume of water (e.g., 10 mg to 1 mL).

-

Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Peptide : Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the undissolved solid.

-

Quantification : Carefully remove the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as UV-Vis spectrophotometry (measuring the absorbance of the naphthylamide group) or High-Performance Liquid Chromatography (HPLC).

-

Calculation : Express the solubility in mg/mL or mmol/L.

Protocol for Assessing Stability in Different pH Buffers

-

Preparation of Peptide Solutions : Prepare solutions of the peptide at a known concentration (e.g., 1 mg/mL) in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

-

Incubation : Incubate the solutions at a constant temperature (e.g., 37°C).

-

Time-Point Sampling : At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analysis : Analyze the samples immediately by a stability-indicating method, typically reversed-phase HPLC, to separate the intact peptide from its degradation products.

-

Data Analysis : Plot the percentage of the remaining intact peptide against time for each pH. From this data, the degradation rate constant and the half-life (t½) of the peptide at each pH can be calculated.

Protocol for Determining Enzymatic Degradation

-

Enzyme and Substrate Preparation : Prepare a solution of the relevant enzyme (e.g., purified pyroglutamyl peptidase or a tissue homogenate) in a suitable assay buffer. Prepare a stock solution of this compound.

-

Assay Initiation : Initiate the enzymatic reaction by adding a known amount of the substrate to the enzyme solution. The final concentration of the substrate should be optimized for the specific enzyme.

-

Incubation : Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Monitoring the Reaction : Monitor the progress of the reaction by measuring the increase in the concentration of the cleavage product (e.g., 2-naphthylamine, which can be fluorescent) or the decrease in the concentration of the substrate over time using HPLC or a fluorometer.

-

Data Analysis : Calculate the initial rate of the reaction from the linear portion of the progress curve. This can be used to determine kinetic parameters such as Km and Vmax.

Signaling Pathways and Biological Context

As a close analogue of TRH, this compound is expected to interact with biological systems related to TRH signaling. TRH, a tripeptide amide (L-pyroglutamyl-L-histidyl-L-prolineamide), plays a pivotal role in the hypothalamic-pituitary-thyroid axis and also functions as a neurotransmitter or neuromodulator in the central and peripheral nervous systems[1].

Hypothalamic-Pituitary-Thyroid (HPT) Axis

The primary and most well-understood function of TRH is the regulation of the synthesis and secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary gland.